molecular formula C6H12N2S B009731 Cyclopentylthiourea CAS No. 102936-57-2

Cyclopentylthiourea

Cat. No. B009731
M. Wt: 144.24 g/mol
InChI Key: VEJCUYXHMQFYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopentylthiourea and related compounds can be synthesized through various methods, including [2+2+2] cycloaddition reactions which are elegant, atom-efficient processes for the synthesis of carbo- and heterocycles (Domínguez & Pérez-Castells, 2011). Another approach involves the desymmetrization of cyclohexadienones via cinchonine derived thiourea-catalyzed enantioselective aza-Michael reaction, showcasing the versatility of thiourea derivatives in asymmetric synthesis (Gu & You, 2011).

Molecular Structure Analysis

The molecular structure of cyclopentylthiourea derivatives can be complex and varies depending on the synthesis method and substituents involved. Studies on copper(I) cyanide complexes with thiourea and substituted thioureas provide insights into the structural diversity and the potential for forming mixed ligand complexes, demonstrating the intricate molecular architecture that can be achieved (Stocker, Troester, & Britton, 1996).

Chemical Reactions and Properties

Cyclopentylthiourea participates in a range of chemical reactions, underlining its reactivity and utility as a synthetic intermediate. For instance, the synthesis and anion-selective complexation of cyclophane-based cyclic thioureas highlight the compound's ability to engage in selective binding interactions, essential for developing sensing and separation technologies (Sasaki, Mizuno, Naemura, & Tobe, 2000).

Physical Properties Analysis

The physical properties of cyclopentylthiourea, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. Although specific studies on cyclopentylthiourea's physical properties are scarce in the available literature, understanding these characteristics is essential for optimizing synthesis and application conditions.

Chemical Properties Analysis

Cyclopentylthiourea exhibits unique chemical properties, including its reactivity towards nucleophiles and electrophiles, its role as a ligand in coordination chemistry, and its utility in asymmetric synthesis and catalysis. These properties are derived from its functional groups and the inherent stability provided by the thiourea moiety, making it a versatile compound in organic and inorganic chemistry.

Scientific Research Applications

  • Immunopotentiation in Cancer Treatment : Cyclophosphamide (CY), a derivative, has been found to augment delayed-type hypersensitivity responses, increase antibody production, abrogate tolerance, and potentiate antitumor immunity in animal models. This suggests its potential for active specific immunotherapy of cancer (Bass & Mastrangelo, 1998).

  • Activity against Lung Cancer : Complexes of Cyclopentylthiourea can induce cell death and slow tumor growth, particularly in non-small-cell lung cancer patients (Ma et al., 2008).

  • Therapeutic Applications in Drug Design : Cyclotides, a category related to Cyclopentylthiourea, exhibit potential therapeutic applications including anti-HIV, antimicrobial, cytotoxic activities, and as templates for antiangiogenic agents for cancer treatment and anti-infective agents (Henriques & Craik, 2010).

  • Use in Radiopharmaceuticals : Cyclotrons, which are related to the broader category, produce radionuclides essential for cancer research, diagnostic studies, treatment, and radioactive gases with tumor localizing properties (Laughlin, 1971).

  • Applications in Respiratory and Autoimmune Diseases : Cyclophosphamide has shown improvement in lung function, skin scores, dyspnea, and health status/disability in scleroderma lung disease, with effects persisting after therapy cessation (Tashkin et al., 2007).

  • Treatment for Inflammatory Myopathies and Lung Disease : Intravenous Cyclophosphamide (IVCYC) improves muscle strength, function, and lung function in patients with refractory idiopathic inflammatory myopathies and related interstitial lung disease (Ge et al., 2014).

  • Pharmaceutical Applications : Cyclodextrins, a category related to Cyclopentylthiourea, are used in pharmaceutical applications for improving drug bioavailability and delivering nucleic acids (Davis & Brewster, 2004).

  • Immunosuppressive Uses in Transplantation : Cyclosporin A (CyA), a derivative, has been effective in inhibiting rejection in renal allografts from cadaver donors (Calne et al., 1978).

Safety And Hazards

Cyclopentylthiourea is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled .

properties

IUPAC Name

cyclopentylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCUYXHMQFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353141
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylthiourea

CAS RN

102936-57-2
Record name cyclopentylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylthiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The t-butyl-cyclopentylthiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was set to a gentle reflux. After 40 min, the reaction mixture was allowed to cool. The volume was concentrated to approx. half under reduced pressure, cooled in ice and basified to pH 9.5 with solid and saturated NaHCO3. The product was extracted into EtOAc (3×), the combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the crude N-cyclopentylthiourea as a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentylthiourea as a white solid (2.38; 90% yield).
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclopentyl-thiourea was prepared following procedure D using cyclopentyl amine (2.4 g, 28 mmol), and Fmoc-isothiocyanate (5.6 g, 20 mmol). Purification (Silica gel, ethyl acetate/hexane 1:1, 100%) provided the product (1.6 g) as white a solid. LCMS m/z: 145 (M+1)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Baumgart, D Kupczyk, A Archała, O Koszła… - International Journal of …, 2023 - mdpi.com
In this study, a series of nine new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized, and their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-…
Number of citations: 7 www.mdpi.com
S Tadesse, M Yu, LB Mekonnen, F Lam… - Journal of Medicinal …, 2017 - ACS Publications
Cyclin D dependent kinases (CDK4 and CDK6) regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery. Herein we detail the discovery of a …
Number of citations: 59 pubs.acs.org
EP Istyastono, S Nijmeijer, HD Lim… - Journal of medicinal …, 2011 - ACS Publications
The histamine H 4 receptor (H 4 R) is a G protein-coupled receptor (GPCR) that plays an important role in inflammation. Similar to the homologous histamine H 3 receptor (H 3 R), two …
Number of citations: 66 pubs.acs.org
SS Darwish, PJ Chen, MM Hamed, RA Wagdy… - Pharmaceuticals, 2022 - mdpi.com
For many inflammatory diseases, new effective drugs with fewer side effects are needed. While it appears promising to target the activation of the central pro-inflammatory transcription …
Number of citations: 2 www.mdpi.com
RJH Scanes - 2019 - ora.ox.ac.uk
This thesis describes a series of projects which have autocatalysis as the overarching theme. Chapter 1 is a general introduction to the construction of chemical models of biological …
Number of citations: 2 ora.ox.ac.uk
S Tremblay, J Boutin, M Perreault, MF Côté… - Medicinal Chemistry …, 2020 - Springer
Inflammation is an important, normal, and complex host defense response to injury, autoimmune responses or infectious agents. However, chronic inflammation is associated with …
Number of citations: 1 link.springer.com
SM Mostafa, AA Aly, S Braese… - Monatshefte für Chemie …, 2022 - Springer
Facile synthesis of trimethoxyphenyl-1,3-dihydrospiro[indene-2,6ʹ-[1,3]thiazines was achieved during reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides …
Number of citations: 3 link.springer.com
S Tremblay, J Boutin, M Perreault… - Contribution à l'étude …, 2020 - dam-oclc.bac-lac.gc.ca
1.3 Abstract Inflammation is an important, normal, and complex host defense response to injury, autoimmune responses or infectious agents. However, chronic inflammation is …
Number of citations: 0 dam-oclc.bac-lac.gc.ca
L Costea, CL Chițescu, R Boscencu, M Ghica… - Plants, 2022 - mdpi.com
Oxidative stress is among the major triggers for many important human functional disorders, which often lead to various metabolic or tissue diseases. The aim of the study is to obtain …
Number of citations: 16 www.mdpi.com
L Costea - J. Biomed. Sci, 2019 - academia.edu
Oxidative stress is among the major triggers for many important human functional disorders, which often lead to various metabolic or tissue diseases. The aim of the study is to obtain …
Number of citations: 10 www.academia.edu

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